molecular formula C17H37NO3 B15345938 3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol CAS No. 74263-50-6

3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol

Cat. No.: B15345938
CAS No.: 74263-50-6
M. Wt: 303.5 g/mol
InChI Key: NXWRADQGCVGQIY-UHFFFAOYSA-N
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Description

3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol is a diol derivative featuring a dodecyl chain linked to a hydroxyethylamino group and a propane-1,2-diol backbone. The latter has a molecular formula of C₁₅H₃₃NO₂, molecular weight of 259.43 g/mol, and an IUPAC Standard InChIKey of VWGWFMQZURGKKK-UHFFFAOYSA-N .

Properties

CAS No.

74263-50-6

Molecular Formula

C17H37NO3

Molecular Weight

303.5 g/mol

IUPAC Name

3-[dodecyl(2-hydroxyethyl)amino]propane-1,2-diol

InChI

InChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18(13-14-19)15-17(21)16-20/h17,19-21H,2-16H2,1H3

InChI Key

NXWRADQGCVGQIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCO)CC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol typically involves the reaction of dodecylamine with glycidol. The reaction proceeds under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Reactants: Dodecylamine and glycidol.

    Catalyst: Acid or base catalyst.

    Conditions: Mild temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form simpler amines and alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.

    Biology: Employed in the formulation of biological buffers and cell lysis solutions.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of personal care products, detergents, and emulsifiers.

Mechanism of Action

The mechanism of action of 3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and the solubilization of hydrophobic compounds. This property is exploited in various applications, from drug delivery to industrial cleaning.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Dodecylamino)propane-1,2-diol (CAS 821-91-0)

  • Structural Difference: Lacks the hydroxyethyl group on the amino substituent.
  • Molecular Weight : 259.43 g/mol vs. an estimated higher value for the target compound due to the hydroxyethyl group.
  • Functional Groups : Primary amine vs. secondary amine with a hydroxyethyl group.
  • Implications : The absence of the hydroxyethyl group reduces polarity, likely lowering solubility in aqueous media. This compound may exhibit weaker surfactant properties compared to the target compound .

3-(Hexadecylamino)propane-1,2-diol (CAS 7517-27-3)

  • Structural Difference : Features a longer hexadecyl (C₁₆) chain instead of dodecyl (C₁₂).
  • Molecular Formula: C₁₉H₄₁NO₂ vs. C₁₅H₃₃NO₂ for the non-hydroxyethylated dodecyl variant.
  • Molecular Weight : 315.53 g/mol vs. 259.43 g/mol.

C12TG (3-(3-(3-(Dodecyloxy)-2-hydroxypropoxy)-2-hydroxypropoxy)propane-1,2-diol)

  • Structural Difference: Contains ether linkages and a dodecyloxy group instead of an amino group.
  • Functional Groups: Ethers and hydroxyls vs. amino and hydroxyethyl groups.
  • Implications: Ether linkages enhance hydrolytic stability under alkaline conditions but may reduce biodegradability. The amino group in the target compound could offer pH-dependent solubility and improved biocompatibility .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties
3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol Estimated C₁₇H₃₇NO₃ ~303.5 (estimated) Secondary amine, hydroxyethyl, diol Enhanced polarity, surfactant potential
3-(Dodecylamino)propane-1,2-diol C₁₅H₃₃NO₂ 259.43 Primary amine, diol Lower solubility, moderate surfactant
3-(Hexadecylamino)propane-1,2-diol C₁₉H₄₁NO₂ 315.53 Primary amine, diol High hydrophobicity, low CMC
C12TG (Comparative Surfactant) C₂₄H₄₈O₈ 488.64 Ethers, hydroxyls Hydrolytic stability, lower biodegradability

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